molecular formula C10H11NaO2 B14861565 Sodium 3-(3-methylphenyl)propanoate

Sodium 3-(3-methylphenyl)propanoate

Cat. No.: B14861565
M. Wt: 186.18 g/mol
InChI Key: DWJPZBMMMDAKSS-UHFFFAOYSA-M
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Description

Its structure comprises a propanoate backbone linked to a 3-methylphenyl group and a sodium ion. Structural analogs suggest roles in catalysis, organic synthesis, and biological systems, depending on functional group modifications .

Properties

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

IUPAC Name

sodium;3-(3-methylphenyl)propanoate

InChI

InChI=1S/C10H12O2.Na/c1-8-3-2-4-9(7-8)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

DWJPZBMMMDAKSS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(3-methylphenyl)propanoate can be synthesized through the neutralization of 3-(3-methylphenyl)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure a consistent and high-yield output. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)propanoic acid or 3-(3-methylphenyl)propanone.

    Reduction: 3-(3-methylphenyl)propanol or 3-(3-methylphenyl)propane.

    Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfo, or halo compounds.

Scientific Research Applications

Sodium 3-(3-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Sodium 3-(3-methylphenyl)propanoate 3-methylphenyl C₁₀H₁₁NaO₂ 194.18 (calc.) Hypothesized catalytic or biological roles (inferred)
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl C₉H₁₀O₃ 166.18 Bioactive metabolite: inhibits Aβ42 aggregation, reduces bone resorption
Sodium 3-(triiodophenyl)propanoate 2,4,6-triiodo-3-aminophenyl C₁₀H₉I₃N₂NaO₂ 619.94 Likely radiocontrast agent or diagnostic intermediate
Methyl 3-(3-methoxy-5-methylphenyl)propanoate 3-methoxy-5-methylphenyl C₁₂H₁₆O₃ 208.25 Synthetic intermediate for pharmaceuticals; selective alkylation reactivity
Sodium 3-(3-ethylcyclopentyl)propanoate 3-ethylcyclopentyl C₁₀H₁₇NaO₂ 192.23 Structural rigidity due to cyclopentyl group; potential surfactant or catalyst

Physicochemical Properties

  • Solubility: 3-(3-Hydroxyphenyl)propanoic acid: Soluble in ethanol (2 mg/mL), DMSO (1 mg/mL), PBS (1 mg/mL). Limited aqueous stability . Sodium salts (e.g., L1-L5 in ): High water solubility due to ionic nature; used in catalytic systems for alkene hydrosilylation . Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate: Synthesized via acetonitrile reflux; purified via silica chromatography (hexane/ethyl acetate) .
  • Thermal/Reactivity Trends: Sodium propanoates with bulky substituents (e.g., tert-butyl in L4) exhibit steric hindrance, reducing catalytic efficiency compared to smaller alkyl chains (e.g., ethyl in L1) . Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) stabilize intermediates in alkylation reactions .

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